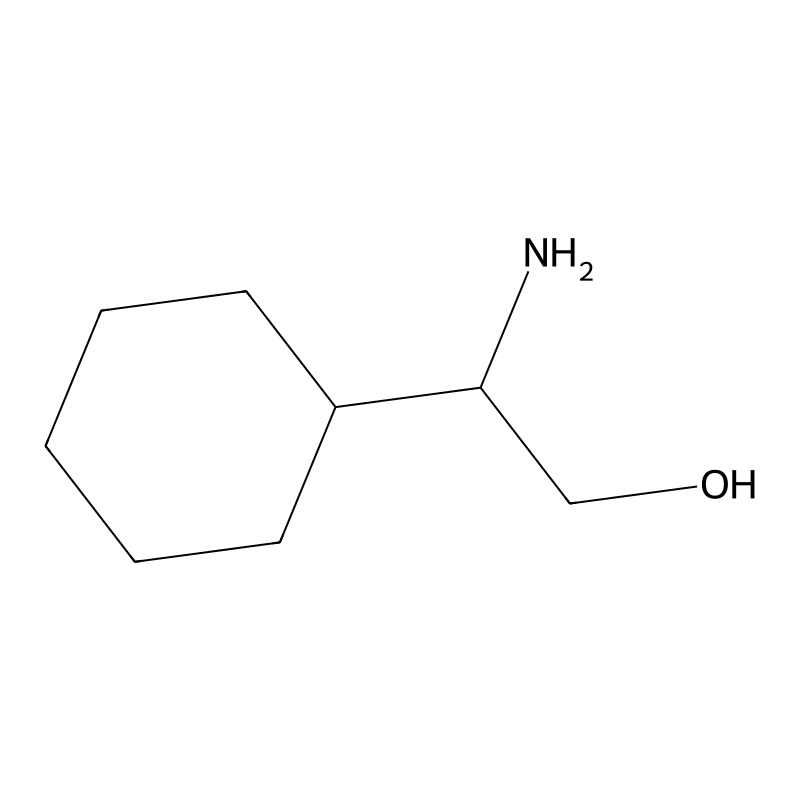

2-Amino-2-cyclohexylethan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chirality:

2-Amino-2-cyclohexylethan-1-ol (2-A-2-CEOH) is a chiral molecule, meaning it exists in two non-superimposable mirror image forms, designated as (R)- and (S)-enantiomers. Both enantiomers, as well as the racemic mixture (equal parts of both forms), have been synthesized for research purposes. The specific enantiomer used can significantly impact its biological activity, highlighting the importance of chirality in drug development [].

Potential Applications:

Research suggests that 2-A-2-CEOH possesses various potential applications in different scientific fields:

- Enzyme Inhibition: Studies indicate that 2-A-2-CEOH might act as an inhibitor for specific enzymes, potentially modulating their activity in various biological processes. For example, research suggests its potential for inhibiting enzymes involved in neurodegenerative diseases [].

- Medicinal Chemistry: The structural similarity of 2-A-2-CEOH to certain bioactive compounds has prompted investigation into its potential as a lead molecule for drug discovery. Studies have explored its potential in areas like anticonvulsant and analgesic drug development [, ].

- Material Science: Research suggests that 2-A-2-CEOH could be used as a building block in the synthesis of novel materials with specific properties. For instance, studies have explored its potential for the development of liquid crystals [].

2-Amino-2-cyclohexylethan-1-ol, also known as cyclohexyl-2-aminoethanol, is an organic compound characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexyl group. This compound has the molecular formula CHNO and a molecular weight of approximately 173.27 g/mol. Its structure features a cyclohexane ring bonded to an ethylamine moiety, which contributes to its unique chemical and physical properties.

The compound is typically a colorless to pale yellow liquid or solid depending on the temperature and purity. It is soluble in water and various organic solvents, making it versatile for different applications in chemical synthesis and biological studies.

- Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with alkyl halides, leading to the formation of more complex amines.

- Acid-Base Reactions: The hydroxyl group can donate a proton, making the compound behave as a weak acid.

- Formation of Esters: Reacting with carboxylic acids can yield esters, which are important in various biochemical applications.

- Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form alkenes or cyclic compounds.

These reactions demonstrate the compound's reactivity and potential for further derivatization in synthetic chemistry.

2-Amino-2-cyclohexylethan-1-ol exhibits several biological activities that make it of interest in pharmacology and medicinal chemistry:

- Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, potentially beneficial for conditions like neurodegenerative diseases.

- Antidepressant Activity: Some research indicates that this compound may influence serotonin levels, suggesting potential use as an antidepressant.

- Anti-inflammatory Properties: It has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Several methods exist for synthesizing 2-Amino-2-cyclohexylethan-1-ol:

- Reductive Amination: This method involves the reaction of cyclohexanone with ammonia followed by reduction using hydrogen or a reducing agent like sodium borohydride to yield the desired amine.

- Alkylation of Ammonia: Cyclohexyl bromide can react with ammonia under basic conditions to produce 2-amino-2-cyclohexylethan-1-ol after hydrolysis.

- Direct Amine Synthesis: Employing catalytic hydrogenation of corresponding nitriles or imines derived from cyclohexanol can also yield this compound.

These methods highlight the versatility of synthetic routes available for producing 2-Amino-2-cyclohexylethan-1-ol.

The applications of 2-Amino-2-cyclohexylethan-1-ol span various fields:

- Pharmaceuticals: Its potential neuroprotective and antidepressant properties make it a candidate for drug development targeting mental health disorders.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research Tool: Its biological activity makes it useful for studying neurotransmitter systems and inflammation pathways in laboratory settings.

These applications underscore its significance in both industrial and academic research contexts.

Studies investigating the interactions of 2-Amino-2-cyclohexylethan-1-ol with biological targets have revealed insights into its pharmacodynamics:

- Binding Affinity: Research has shown that this compound may bind to serotonin receptors, influencing mood regulation.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation: Its ability to modulate neurotransmitter receptors suggests potential use in treating psychiatric disorders.

These interactions highlight the compound's relevance in drug discovery and development processes.

Several compounds are structurally similar to 2-Amino-2-cyclohexylethan-1-ol, each with unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminoethanol | Simple ethylamine structure | General use as a solvent and reagent |

| Cyclohexylamine | Cyclohexane ring with amino group | Used as an intermediate in pharmaceuticals |

| 3-Hydroxy-N,N-dimethylbutanamide | Hydroxyl group on a branched chain | Potential anti-inflammatory properties |

Uniqueness of 2-Amino-2-cyclohexylethan-1-ol

What sets 2-Amino-2-cyclohexylethan-1-ol apart from these similar compounds is its combination of cyclic structure with both amino and hydroxyl functionalities, allowing for diverse reactivity and biological activity not seen in simpler amines or alcohols. Its specific interactions with neurotransmitter systems further enhance its potential therapeutic applications compared to other compounds listed.